molecular formula C4H11NO2S B3246515 Butane-2-sulfonamide CAS No. 17854-68-1

Butane-2-sulfonamide

Cat. No.: B3246515
CAS No.: 17854-68-1
M. Wt: 137.2 g/mol
InChI Key: FCWGIFCVCCHGTK-UHFFFAOYSA-N
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Description

Butane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a butane backbone. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Mechanism of Action

Target of Action

Butane-2-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking PABA, this compound binds to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway . This leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial DNA growth and cell division .

Pharmacokinetics

This allows them to maintain adequate blood levels for extended periods, enhancing their therapeutic efficacy .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, it prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, they are widespread xenobiotic pollutants, and their residues in the environment can lead to the development of drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butane-2-sulfonamide typically involves the reaction of butane-2-sulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the sulfonamide bond. The general reaction can be represented as:

Butane-2-sulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{Butane-2-sulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} Butane-2-sulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Butane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed.

Major Products Formed:

    Oxidation: Butane-2-sulfonic acid.

    Reduction: Butane-2-amine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Butane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Tert-butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.

    Sulfanilamide: A well-known antimicrobial agent.

Comparison: Butane-2-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Unlike tert-butanesulfinamide, which is primarily used in synthetic chemistry, this compound has broader applications, including potential therapeutic uses.

Properties

IUPAC Name

butane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWGIFCVCCHGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17854-68-1
Record name butane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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